1-(3-Methylpiperazin-1-yl)prop-2-en-1-one

Lipophilicity Physicochemical property Covalent inhibitor design

Researchers developing targeted covalent inhibitors (TCIs) or PROTACs require stereochemically defined Michael acceptors with a derivatizable handle. 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one (CAS 1492297-74-1) delivers exactly this: an acryloyl warhead for cysteine engagement and a C3-chiral secondary amine for linker attachment or SAR probing. - **Chiral Pairs Available**: (R)- and (S)-enantiomers (≥95-98%) enable stereospecific binding studies. - **Distinctive HBD**: Free secondary amine (vs. N-methyl analogs) preserves solubility and target geometry. - **Validated Utility**: Featured in Genentech covalent inhibitor patents (WO2023150706A1). - **Immediate Shipment**: Racemic and enantiopure forms in stock, mg to g quantities.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B11918166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylpiperazin-1-yl)prop-2-en-1-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)C=C
InChIInChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3
InChIKeyFTBAUDNVSJSBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C3-Methyl Acryloyl Piperazine Building Block Overview


1-(3-Methylpiperazin-1-yl)prop-2-en-1-one (CAS 1492297-74-1, molecular weight 154.21) is a piperazine-derived acrylamide that bears the Michael-acceptor acryloyl warhead at N1 and a chiral methyl substituent at the C3 position of the piperazine ring . The compound is commercially available in racemic and enantiopure ((R)- and (S)-) forms, with reported purity typically ≥95–98% . Its core structural features—a reactive α,β-unsaturated carbonyl, a secondary amine capable of further derivatization, and a stereodefined C3-methyl group—position it as a versatile intermediate for targeted covalent inhibitors, PROTAC linkers, and functional polymers [1].

Why 3-Methyl Cannot Substitute N-Methyl or Unsubstituted Analogs


Although multiple acryloyl-piperazine variants share the same molecular formula (C₈H₁₄N₂O), the position of the methyl group—C3, C2, or N4—profoundly alters the number of hydrogen-bond donors, lipophilicity, and the electronic environment of the acrylamide warhead . The 3-methylpiperazine scaffold retains a free secondary amine (HBD = 1), whereas the N-methyl analog eliminates this donor entirely, impacting solubility, metabolic stability, and target engagement geometry [1]. Conformational effects arising from the chiral C3 center further differentiate it from C2-methyl and unsubstituted piperazines in protein-binding contexts, as evidenced by its selection over other acryloyl-piperazines in a clinical-stage covalent inhibitor patent [2].

Comparative Evidence vs. Closest Piperazine Analogs


Lipophilicity vs. Unsubstituted Piperazine Analog

The 3-methyl substitution increases lipophilicity compared to the unsubstituted piperazine acrylamide. The target compound exhibits a logP of +0.054, whereas the unsubstituted analog (as the hydrochloride salt) has a logP of –0.363, representing a ΔlogP of +0.417 . This difference is attributable solely to the C3-methyl group; both compounds possess the same hydrogen-bond donor/acceptor count and molecular weight.

Lipophilicity Physicochemical property Covalent inhibitor design

Hydrogen-Bond Donor Capacity vs. N-Methyl Regioisomer

The 3-methylpiperazine isomer retains a secondary amine proton (NH) with HBD count = 1, whereas the 4-methyl (N-methyl) regioisomer contains only a tertiary amine and has HBD count = 0 [1]. This single HBD difference is significant because it can participate in target hydrogen bonding, alter solubility, and affect metabolic susceptibility.

Hydrogen-bond donor Medicinal chemistry Regioisomer differentiation

Covalent Warhead Validation in a Clinical Candidate

International patent WO2023150706A1 (Genentech, 2023) claims specific solid forms of a quinazoline-based anticancer agent incorporating precisely the (S)-1-(3-methylpiperazin-1-yl)prop-2-en-1-one group as the covalent electrophile [1]. The patent's focus on this particular acryloyl-piperazine fragment—rather than unsubstituted, N-methyl, or other piperazine variants—constitutes strong circumstantial evidence that the 3-methylpiperazine acrylamide offers a favorable balance of reactivity, selectivity, and solid-state properties in a development-stage compound.

Covalent inhibitor Oncology Patent evidence

Enantiopure Availability for Chiral SAR

Both (R)- and (S)-enantiomers of 1-(3-methylpiperazin-1-yl)prop-2-en-1-one are commercially available: (R)-isomer CAS 1604458-42-5 (purity ≥98%) and (S)-isomer CAS 1604376-50-2 (purity ≥95%) . In contrast, the 2-methyl regioisomer is not routinely offered in enantiopure form, and the N-methyl analog is achiral, offering no stereochemical handle for chiral SAR development.

Chiral resolution Stereochemistry SAR exploration

Conformational and Steric Impact of C3-Methyl Substitution

The C3-methyl substituent introduces a chiral center and steric bulk adjacent to the acrylamide nitrogen, which influences the conformational equilibrium of the piperazine ring. In contrast, the N-methyl analog places the methyl group on a nitrogen atom, altering the ring's electronic properties and removing the stereocenter. The C2-methyl isomer positions the methyl group closer to the acrylamide, potentially causing greater steric interference with the acryloyl group's reactivity . These conformational and steric differences are well-established class effects of piperazine regioisomers.

Conformational analysis Piperazine ring Structure-activity relationship

Application Scenarios for This Acryloyl Piperazine


Covalent Warhead for Kinase or KRAS Inhibitors

The compound's acryloyl group serves as a Michael acceptor for cysteine residue targeting. The C3-methylpiperazine fragment provides a chiral center and a secondary amine handling point, both of which allow fine-tuning of binding interactions and warhead reactivity. The patent-protected use of exactly this fragment in a Genentech anticancer agent (WO2023150706A1) validates its utility in high-stakes covalent drug discovery programs .

Chiral SAR Profiling

With both (R)- and (S)-enantiomers commercially available in high purity, research groups can procure matched enantiomer pairs to probe stereospecific binding in target proteins. This capability is absent for achiral N-methyl analogs and rarely available for C2-methyl isomers, making the 3-methyl compound the preferred scaffold when chiral SAR is a program objective .

PROTAC Linker and Degrader Design

The free secondary amine of the 3-methylpiperazine ring (HBD = 1, absent in N-methyl analogs) can be functionalized with linker moieties for PROTAC or molecular glue designs, while the acryloyl group can either serve as the E3-ligase-recruiting warhead or be capped to modulate physicochemical properties. The moderate logP of 0.054 suggests a favorable balance for cell permeability in degrader molecules .

Functional Polymer Synthesis

The acryloyl group enables radical polymerization, while the secondary amine permits post-polymerization modification or pH-responsive behavior. The presence of the C3-methyl group differentiates the resulting polymer's hydrophilicity and chain conformation from polymers derived from N-methyl or unsubstituted acryloyl-piperazines, as demonstrated in the literature on N-acryloyl-N′-alkylpiperazine homopolymers and hydrogels .

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